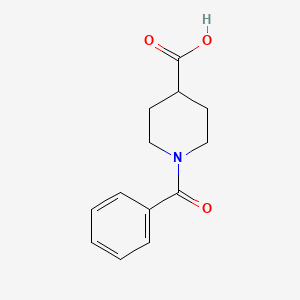

1-Benzoylpiperidine-4-carboxylic acid

説明

The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry and Drug Design

Role in Drug Discovery and Development

The benzoylpiperidine fragment is a cornerstone in the development of new therapeutic and diagnostic agents. mdpi.comnih.govresearchgate.net Its presence is noted in a multitude of small molecules with a broad spectrum of therapeutic effects. nih.govnih.gov Research has incorporated this fragment into compounds targeting a diverse array of diseases, including cancer, psychosis, thrombosis, arrhythmia, and neurodegenerative disorders. mdpi.comnih.govnih.gov

For example, this scaffold is a recurring feature in the design of new antipsychotic drugs that target serotoninergic and dopaminergic systems. nih.gov It is also a key component in the development of potent and selective glycine (B1666218) transporter 1 (GlyT1) inhibitors, which are being investigated for the treatment of schizophrenia. rsc.org Furthermore, derivatives of benzoylpiperidine have been developed as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in pain and cancer progression. nih.govnih.gov The N-benzyl piperidine (B6355638) motif, which is structurally related, is also frequently used to fine-tune the efficacy and physicochemical properties of developing drugs. nih.gov

Table 1: Research Findings on Benzoylpiperidine Derivatives

| Compound Class | Target | Key Findings | Reference(s) |

|---|---|---|---|

| 4-Benzoylpiperidine Derivatives | Glycine Transporter 1 (GlyT1) | Compound 23q showed an IC₅₀ of 30 nM and demonstrated efficacy in a mouse model of schizophrenia. | rsc.org |

| Benzoylpiperidine Derivatives | Monoacylglycerol Lipase (MAGL) | Compound 18 showed notable antiproliferative activity on human breast and ovarian cancer cells, with IC₅₀ values from 19.9 to 75.3 µM. | nih.gov |

| Benzylpiperidine/Benzylpiperazine Derivatives | Monoacylglycerol Lipase (MAGL) | Compounds showed nanomolar IC₅₀ values and excellent metabolic stability in human liver microsomes. | unisi.it |

| Piperidine-spirooxadiazole Derivatives | α7 Nicotinic Acetylcholine Receptor (nAChR) | Lead compounds inhibited the α7 receptor with IC₅₀ values ranging from 3.3 μM to 13.7 μM. | nih.gov |

Bioisosteric Relationship with Piperazine (B1678402) Ring Systems in Ligand Design

In medicinal chemistry, the benzoylpiperidine fragment is often considered a potential bioisostere of the piperazine ring. mdpi.comnih.govresearchgate.net Bioisosteric replacement is a common strategy in drug design where one functional group is replaced by another with similar physical or chemical properties to enhance the compound's biological activity, selectivity, or metabolic profile. researchgate.net More than 100 FDA-approved drugs contain a piperazine moiety. enamine.net

The replacement of a piperazine ring with a benzoylpiperidine moiety is used to explore the structure-activity relationship (SAR) of various classes of bioactive compounds. mdpi.com When this substitution occurs, the carbonyl group of the benzoylpiperidine may compensate for the loss of a nitrogen atom from the piperazine ring by forming new interactions, such as hydrogen bonds, with the biological target. mdpi.com However, this chemical modification does not always result in an improvement in biological activity. mdpi.com Studies comparing piperazine and piperidine derivatives have shown that this substitution can significantly affect affinity for biological targets; for instance, replacing a piperazine with a piperidine ring did not significantly alter affinity for the histamine (B1213489) H₃ receptor but dramatically increased affinity for the sigma-1 receptor in one study. nih.gov

Metabolic Stability and Pharmacological Advantages

From a drug design perspective, the benzoylpiperidine fragment offers another significant advantage: the basic structure possesses a plane of symmetry and lacks chiral centers. mdpi.comnih.gov This structural feature makes it a highly preferred molecular unit to incorporate into drug candidates because it avoids the complexities and additional costs associated with asymmetric synthesis, chiral separation, and the separate biological testing of stereoisomers. mdpi.comnih.govresearchgate.net The N-benzyl piperidine motif is also recognized for its ability to fine-tune physicochemical properties and provide critical cation-π interactions with target proteins. nih.gov Research into bioisosteric replacements has shown that substituting the piperazine ring with structures like aminopiperidines can lead to improved metabolic stability. researchgate.net

Structure

3D Structure

特性

IUPAC Name |

1-benzoylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-12(10-4-2-1-3-5-10)14-8-6-11(7-9-14)13(16)17/h1-5,11H,6-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTGMNCCDDKBPML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00200725 | |

| Record name | 1-Benzoylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5274-99-7 | |

| Record name | 1-Benzoyl-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5274-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzoylpiperidine-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005274997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5274-99-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzoylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzoylpiperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Benzoylisonipecotic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T35JDD6EKE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Overview of Piperidine Derivatives in Therapeutic and Diagnostic Applications

Classical and Modern Synthetic Routes to the Piperidine Core

The piperidine ring is a prevalent structure in numerous pharmaceuticals and natural products. mdpi.comnih.gov Consequently, a vast array of synthetic methods for its construction have been reported, ranging from hydrogenation of pyridine precursors to complex multi-component cyclization reactions. researchgate.netmdpi.comorganic-chemistry.org These routes can be broadly categorized into methods that form the ring through cyclization and those that modify a pre-existing ring. mdpi.com

Cyclization Reactions and Piperidine Ring Formation

Intramolecular cyclization is a fundamental strategy for constructing the piperidine skeleton. mdpi.comnih.gov These reactions typically involve a linear precursor containing a nitrogen atom and one or more reactive sites that facilitate the ring closure, leading to the formation of a new carbon-nitrogen or carbon-carbon bond. mdpi.com

One established route to the piperidine core involves the reduction of δ-valerolactam (also known as 2-piperidone). sciencemadness.orgwikipedia.orgdtic.mil This lactam can be effectively reduced to piperidine using various reducing agents. While powerful reagents like lithium aluminum hydride (LiAlH₄) are effective, other methods have been explored. dtic.mil For instance, the use of borane (BH₃), often generated in situ from sodium borohydride and a Lewis acid like BF₃·etherate, provides a viable alternative. sciencemadness.org The reduction of substituted 2-piperidones is a key step in synthesizing functionalized piperidines. dtic.mil

Table 1: Selected Reagents for the Reduction of Lactams to Amines

| Precursor | Reducing Agent | Product | Notes |

|---|---|---|---|

| δ-Valerolactam | Lithium Aluminum Hydride (LiAlH₄) | Piperidine | A powerful and common reducing agent for amides and lactams. dtic.mil |

| δ-Valerolactam | Borane (BH₃) | Piperidine | Can be generated in situ, offering an alternative to LiAlH₄. sciencemadness.org |

This table presents a selection of reducing agents and is not exhaustive.

The Mannich reaction and its variants are powerful tools for C-C bond formation and are widely used in the synthesis of nitrogen-containing heterocycles, including piperidones. rsc.orgresearchgate.netsciencemadness.orgacs.org The classical Mannich reaction involves the aminoalkylation of a carbon acid with formaldehyde and a primary or secondary amine. jofamericanscience.org In the context of piperidine synthesis, a double Mannich reaction can be employed, where a primary amine condenses with two equivalents of an aldehyde and a ketone to form a 4-piperidone ring. sciencemadness.orgacs.org Using glacial acetic acid as a solvent has been shown to improve reaction times and yields significantly compared to traditional aqueous or alcoholic solutions. sciencemadness.orgacs.org

More advanced strategies include the nitro-Mannich (aza-Henry) reaction, where a nitroalkane reacts with an imine to form a β-nitroamine, which can then undergo further transformations like reductive cyclization to yield substituted piperidines. mdpi.comresearchgate.net These multi-component reactions, inspired by biosynthesis, allow for the rapid assembly of complex and polyfunctional piperidine structures from simple precursors. rsc.org

Functionalization at the 4-Position of the Piperidine Ring

Once the piperidine core is established, the next critical step towards synthesizing 1-benzoylpiperidine-4-carboxylic acid is the introduction of the carboxylic acid group at the C4 position. nih.govyoutube.comnih.gov This is often achieved indirectly, typically by introducing a nitrile group which is then hydrolyzed. google.commasterorganicchemistry.comgoogle.com

The Strecker synthesis is a classic method for preparing α-amino acids from aldehydes or ketones. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org A variation of this reaction can be applied to 4-piperidone to introduce the necessary carbon atom for the carboxylic acid functionality. The reaction proceeds by treating the ketone (e.g., N-benzyl-4-piperidone) with a cyanide source, such as hydrocyanic acid or a cyanide salt, and an amine (e.g., aniline). google.com This forms an α-aminonitrile intermediate, specifically 1-benzyl-4-cyano-4-anilinopiperidine in this example. google.com This three-component reaction efficiently installs both a nitrile and an amino group at the 4-position of the piperidine ring. wikipedia.orgorganic-chemistry.org

Table 2: Example of a Strecker-type Reaction on a Piperidone

| Ketone Precursor | Reagents | Intermediate Product |

|---|

This table illustrates a specific reaction pathway as described in the literature. google.com

The final step in forming the carboxylic acid group is the hydrolysis of the nitrile intermediate (e.g., 4-cyanopiperidine or its N-substituted derivatives). google.commasterorganicchemistry.comchemistrysteps.com This transformation can be achieved under either acidic or basic conditions, typically by heating under reflux. chemistrysteps.comlibretexts.org

Acid-catalyzed hydrolysis, often using strong acids like sulfuric acid or hydrochloric acid, proceeds by protonating the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water. google.comchemistrysteps.com The reaction goes through an amide intermediate which is subsequently hydrolyzed to the carboxylic acid. chemistrysteps.com Basic hydrolysis, using a reagent like sodium hydroxide, involves the direct attack of a hydroxide ion on the nitrile carbon, ultimately yielding a carboxylate salt, which is then protonated in a separate workup step to give the final carboxylic acid. chemistrysteps.comlibretexts.org The choice of acidic or basic conditions can depend on the stability of other functional groups present in the molecule, such as the N-benzoyl group. For instance, the synthesis of 1-benzyl-4-anilinopiperidine-4-carboxylic acid involves a multi-step hydrolysis process using both sulfuric and hydrochloric acid. google.com

N-Acylation Strategies for Benzoyl Moiety Introduction

The introduction of the benzoyl group onto the piperidine nitrogen is a fundamental step in the synthesis of this compound and its derivatives. Various N-acylation strategies have been developed to achieve this transformation efficiently.

Reaction with Benzoyl Chloride in the Presence of Catalysts

A common and direct method for the N-benzoylation of piperidine precursors involves the use of benzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. For instance, the protection of the free amino group of ethyl isonipecotate can be achieved by reacting it with benzoyl chloride in the presence of triethylamine as a base and anhydrous dichloromethane as the solvent. nih.gov This reaction proceeds at room temperature over approximately 20 hours. nih.gov While this method is effective, the use of stoichiometric amounts of base can sometimes lead to purification challenges.

In a broader context of acylation reactions, research has explored the use of solid acid catalysts. For example, HBEA zeolites have been shown to be effective catalysts for the acylation of anisole with benzoyl chloride, achieving high conversion and selectivity. While not directly applied to piperidine derivatives, this highlights the potential for developing heterogeneous catalytic systems for N-acylation, which could offer advantages in terms of catalyst recovery and reuse.

A classic example of benzoylation involves the Schotten-Baumann reaction, where piperidine is treated with benzoyl chloride in the presence of an aqueous solution of sodium hydroxide. orgsyn.org This robust method can be adapted for the synthesis of N-benzoylpiperidine derivatives. orgsyn.org

Table 1: Examples of N-Benzoylation with Benzoyl Chloride

| Starting Material | Reagents and Conditions | Product | Reference |

| Ethyl isonipecotate | Benzoyl chloride, triethylamine, anhydrous dichloromethane, room temperature, 20 h | Ethyl 1-benzoylpiperidine-4-carboxylate | nih.gov |

| Piperidine | Benzoyl chloride, sodium hydroxide, water, 35-40°C | 1-Benzoylpiperidine | orgsyn.org |

| 6,7-dimethoxy-2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline | Benzoyl chloride derivatives, CH2Cl2, room temperature, 24 h | (4-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)piperidin-1-yl)(phenyl)methanone derivatives | mdpi.com |

Note: This table is generated based on data from the text and is for illustrative purposes.

Amidic Condensations with Carboxylic Acids

Amide bond formation through the condensation of a carboxylic acid and an amine is a cornerstone of organic synthesis. In the context of this compound analogues, this strategy is often employed to introduce diverse functionalities. The direct thermal condensation of a carboxylic acid and an amine is possible but often requires high temperatures and removal of water to drive the reaction to completion. acsgcipr.orgucl.ac.uk

More commonly, coupling agents are utilized to activate the carboxylic acid, facilitating the reaction under milder conditions. Reagents such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) in the presence of a base like N,N-diisopropylethylamine (DIPEA) are effective for this purpose. nih.gov This approach is particularly useful when constructing analogues by attaching various carboxylic acids to a pre-formed benzoylpiperidine core. nih.gov

Titanium tetrachloride (TiCl4) has also been reported as a mediator for the direct condensation of carboxylic acids and amines. nih.gov Although catalytic amounts can be used, stoichiometric quantities are often necessary for higher yields, particularly with less reactive substrates. nih.gov The reaction is typically performed in a solvent like pyridine at elevated temperatures. nih.gov

Table 2: Coupling Agents for Amidic Condensation

| Coupling Agent/Mediator | Typical Reaction Conditions | Application Example | Reference |

| HBTU/DIPEA | Anhydrous DMF, room temperature | Synthesis of Weinreb amide from N-Boc-isonipecotic acid | nih.gov |

| TiCl4 | Pyridine, 85°C | General synthesis of amides from carboxylic acids and amines | nih.gov |

Note: This table is generated based on data from the text and is for illustrative purposes.

Weinreb-Nahm Ketone Synthesis for Benzoylpiperidine Fragment Formation

The Weinreb-Nahm ketone synthesis is a highly effective method for the preparation of ketones from carboxylic acid derivatives, which cleverly avoids the common problem of over-addition by organometallic reagents. wikipedia.orgwisc.edu This strategy has been successfully applied to construct the benzoylpiperidine fragment. nih.gov

The synthesis commences with a suitable piperidine-4-carboxylic acid precursor, such as isonipecotic acid. The piperidine nitrogen is first protected, for example, with a tert-butyloxycarbonyl (Boc) group. nih.gov The resulting N-Boc-isonipecotic acid is then converted to the corresponding N-methoxy-N-methylamide, also known as a Weinreb amide, by reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent like HBTU. nih.govwisc.edu

The key step involves the treatment of the Weinreb amide with an aromatic organometallic reagent, such as a Grignard reagent or an organolithium reagent. nih.govwikipedia.org The tetrahedral intermediate formed is stabilized by chelation with the methoxy group, preventing the collapse of the intermediate and subsequent over-addition. wikipedia.org Aqueous workup then liberates the desired ketone, in this case, the benzoylpiperidine fragment. nih.gov This method is valued for its high yields and tolerance of a wide range of functional groups. wikipedia.orgtcichemicals.com

Catalytic Methods in the Synthesis of N-Acylated Piperidine Carboxylic Acids

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of N-acylated piperidine carboxylic acids has benefited significantly from the development of novel catalytic systems.

Palladium-Catalyzed Amination for Regioselective Functionalization

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds. In the context of piperidine derivatives, palladium-catalyzed amination offers a powerful tool for regioselective functionalization. For instance, the palladium-catalyzed C-H arylation of piperidines allows for the introduction of aryl groups at specific positions on the piperidine ring. acs.orgnih.govacs.org By using a directing group, such as an aminoquinoline auxiliary at the C(3) position, it is possible to achieve excellent regio- and stereoselectivity for arylation at the C(4) position. acs.orgnih.gov This methodology provides a route to cis-3,4-disubstituted piperidines. acs.orgnih.gov

Furthermore, palladium-catalyzed tandem N-arylation/carboamination reactions have been developed for the synthesis of N-aryl-2-benzyl pyrrolidines, and similar principles can be applied to piperidine systems. nih.gov These one-pot processes allow for the sequential formation of multiple bonds, leading to a rapid increase in molecular complexity from simple starting materials. nih.gov The ability to switch between different catalytic cycles by modifying the palladium catalyst in situ, for example, through ligand exchange, adds to the versatility of this approach. nih.gov

Table 3: Palladium-Catalyzed Functionalization of Piperidines

| Reaction Type | Catalyst System | Key Feature | Application Example | Reference |

| C(4)-H Arylation | Pd(OAc)2, K2CO3, Aminoquinoline directing group | High regio- and stereoselectivity | Synthesis of cis-3,4-disubstituted piperidines | acs.orgnih.gov |

| N-Arylation/Carboamination | Pd catalyst, phosphine ligands | Tandem one-pot synthesis | Modular synthesis of N-aryl substituted heterocycles | nih.gov |

Note: This table is generated based on data from the text and is for illustrative purposes.

Carboxylation Reactions with Carbon Dioxide

The use of carbon dioxide (CO2) as a C1 feedstock for carboxylation reactions is a highly attractive and sustainable approach to the synthesis of carboxylic acids. qub.ac.uk While the direct carboxylation of N-benzoylpiperidine has not been extensively reported, related catalytic methods suggest its feasibility. Nickel-catalyzed carboxylation of benzyl halides with CO2 at atmospheric pressure and room temperature provides a user-friendly protocol for the synthesis of phenylacetic acids. nih.gov

Copper catalysts, particularly those based on N-heterocyclic carbenes (NHCs), have also shown great promise in carboxylation reactions. bohrium.com These catalysts can facilitate the carboxylation of organoboron compounds and even direct C-H bond carboxylation with CO2. bohrium.com Palladium-catalyzed carboxylation of allylstannanes and allylboranes has also been demonstrated, proceeding under mild conditions. frontiersin.org The development of these catalytic systems opens up the possibility of directly introducing a carboxylic acid group onto a pre-formed N-benzoylpiperidine scaffold, or a precursor thereof, using CO2 as the carboxylating agent.

Table 4: Catalytic Carboxylation with CO2

| Catalyst System | Substrate Type | Key Advantage | Reference |

| Ni-based | Benzyl halides | Mild conditions, atmospheric CO2 | nih.gov |

| NHC-Cu | Organoborons, C-H bonds | Excellent functional group tolerance | bohrium.com |

| Pd-based | Allylstannanes, Allylboranes | Mild reaction conditions | frontiersin.org |

Note: This table is generated based on data from the text and is for illustrative purposes.

Enzymatic Approaches: Lipase-Mediated Hydrolysis of Ester Precursors

Enzymatic synthesis represents a significant advancement in chemical production, offering high selectivity and milder reaction conditions compared to traditional chemical methods. nih.gov For the synthesis of carboxylic acids like this compound, a key enzymatic strategy involves the lipase-mediated hydrolysis of corresponding ester precursors. Lipases are a class of enzymes that, in an aqueous environment, catalyze the hydrolysis of ester bonds. nih.govnih.gov This approach is particularly valuable for its chemo-, regio-, and enantioselectivity. nih.gov

The process typically begins with a precursor molecule, such as methyl or ethyl 1-benzoylpiperidine-4-carboxylate. This ester is subjected to hydrolysis in the presence of a suitable lipase (B570770). nih.gov Lipases like Candida antarctica Lipase B (CALB) and lipases from Candida rugosa have demonstrated high efficacy in hydrolyzing a variety of ester substrates to yield the corresponding carboxylic acids. nih.govgoogle.com For instance, research on the hydrolysis of biphenyl esters showed that CALB was effective in cleaving the ester groups to form the carboxylic acid. nih.gov

The reaction is generally performed in a buffered aqueous solution, sometimes with a co-solvent like dimethyl sulfoxide (DMSO) to ensure the solubility of the substrate. nih.gov The enzyme's ability to selectively hydrolyze the ester group without affecting other functional moieties, such as the benzoyl amide bond, is a primary advantage of this method. This chemoselectivity prevents the formation of unwanted byproducts and simplifies downstream purification processes. nih.gov Furthermore, if the piperidine ring or its substituents create a chiral center, lipases can be used for kinetic resolution, selectively hydrolyzing one enantiomer of a racemic ester mixture to produce an enantiomerically pure carboxylic acid. nih.govgoogle.com

Optimization of Synthetic Parameters for Enhanced Yield and Purity

Achieving optimal yield and purity in the synthesis of this compound, whether through direct acylation of isonipecotic acid or other routes, requires careful control over various reaction parameters.

Role of Coupling Reagents (e.g., EDC, HOAt, HATU)

The formation of the amide bond between the piperidine nitrogen and the benzoyl group is a critical step that often employs coupling reagents to activate the carboxylic acid (benzoic acid). The choice of coupling reagent significantly impacts reaction efficiency, time, and the suppression of side reactions like racemization. uni-kiel.debachem.com

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that is widely used due to its moderate activity and the ease of removal of its urea byproduct, which is also water-soluble. bachem.comnih.gov EDC-mediated couplings are often performed in the presence of additives like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) . These additives form highly reactive activated esters with the carboxylic acid, which then readily react with the amine. uni-kiel.denih.gov The addition of HOBt or HOAt is known to increase reaction rates and reduce the risk of racemization. uni-kiel.de HOAt is generally considered more efficient than HOBt due to the anchimeric assistance provided by its pyridine nitrogen, making it a superior choice for difficult couplings. sigmaaldrich.com

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient aminium-based coupling reagent derived from HOAt. sigmaaldrich.comunipi.it It is one of the most effective reagents for amide bond formation, especially for challenging or sterically hindered couplings. sigmaaldrich.comunipi.it In the synthesis of benzoylpiperidine derivatives, HATU has been used successfully in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). unipi.it The primary advantage of HATU is its high reactivity and speed, often leading to higher yields in shorter reaction times compared to carbodiimide-based methods. uni-kiel.deunipi.it

Below is a table comparing these common coupling reagents.

| Coupling Reagent | Additive | Common Base | Key Advantages |

| EDC | HOBt or HOAt | DIPEA, TEA | Water-soluble byproduct, cost-effective. bachem.comnih.gov |

| HATU | None (derived from HOAt) | DIPEA | High reactivity, fast reactions, effective for hindered couplings. sigmaaldrich.comunipi.it |

| PyBOP | None (derived from HOBt) | DIPEA | Excellent solubility, no carcinogenic byproduct like BOP. bachem.comsigmaaldrich.com |

Solvent Selection and Reaction Conditions (Temperature, Pressure, Atmosphere)

The choice of solvent and physical conditions is critical for maximizing reaction rates and yields. Amide coupling reactions are typically performed in polar aprotic solvents, which are capable of dissolving the reactants and intermediates without interfering with the reaction. fishersci.co.uk

Solvent: Dry N,N-Dimethylformamide (DMF) is a common and effective solvent for coupling reactions involving reagents like HATU. unipi.it Other solvents such as acetonitrile and dichloromethane (DCM) are also frequently used. nih.govresearchgate.net For instance, a study on amide bond formation found that using EDC with a catalytic amount of HOBt in acetonitrile provided good to excellent yields. nih.gov In some syntheses of related piperidine derivatives, a mixture of CH2Cl2 and acetic acid (AcOH) in a 1:1 ratio has been found to give optimal results. researchgate.net

Temperature: Most coupling reactions are initiated at a reduced temperature (e.g., 0 °C) to control the initial exothermic activation step, and then allowed to warm to room temperature for the duration of the reaction (typically 2-16 hours). unipi.itfishersci.co.uk However, in some cases, heating may be necessary. For example, the synthesis of an acyl chloride intermediate from a related piperidine carboxylic acid was conducted at 60 °C. unipi.it Another synthesis required heating at 45–50 ºC for 12–36 hours to achieve nearly quantitative yields. researchgate.net

Atmosphere: To prevent unwanted side reactions with atmospheric moisture, syntheses involving highly reactive intermediates are often carried out under an inert atmosphere, such as argon or nitrogen. unipi.it This is particularly important when using moisture-sensitive reagents like acyl chlorides or certain coupling agents.

Purification Techniques (Recrystallization, Chromatography)

After the synthesis is complete, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts.

Recrystallization: This is a common technique for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is highly soluble, and then the solution is cooled slowly. The desired compound crystallizes out of the solution in a purer form, while impurities remain dissolved. The selection of an appropriate solvent or solvent system is key to successful recrystallization. Cooling the reaction mixture to temperatures between 0 °C and 30 °C and allowing it to stand for an extended period (24-54 hours) can promote crystallization. google.com

Chromatography: Column chromatography, particularly using silica gel, is a powerful and widely used method for purifying organic compounds. nih.gov The crude mixture is loaded onto a column of silica gel and an eluent (a solvent or mixture of solvents) is passed through the column. Separation occurs based on the differential adsorption of the components of the mixture to the silica gel. By collecting fractions of the eluent as it exits the column, the desired compound can be isolated with high purity. The choice of eluent system is optimized to achieve the best separation.

Molecular Interactions and Mechanistic Studies of 1 Benzoylpiperidine 4 Carboxylic Acid

Mechanisms of Action at Molecular Targets

The biological effects of 1-benzoylpiperidine-4-carboxylic acid and its analogs are rooted in their specific interactions with key proteins and biochemical pathways. These interactions range from the inhibition of enzymes to the modulation of receptor functions, leading to downstream effects on cellular signaling.

Derivatives of this compound have been identified as inhibitors of several key enzymes, demonstrating the therapeutic potential of this chemical motif.

One of the notable targets is Monoacylglycerol Lipase (B570770) (MAGL) , an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol. A novel class of benzylpiperidine-based MAGL inhibitors has been synthesized, with specific derivatives showing potent, reversible, and selective inhibition of this enzyme. nih.gov This inhibition is significant as MAGL is implicated in various pathological conditions, including neurodegenerative diseases, inflammation, and cancer. nih.gov The interaction with MAGL suggests a role for these compounds in modulating the endocannabinoid system. nih.gov

Another significant enzyme target is Steroid 5α-reductase , which is involved in the metabolism of steroids. A study on N-substituted piperidine-4-(benzylidene-4-carboxylic acids) revealed their inhibitory activity against both type 1 and type 2 isozymes of 5α-reductase. The potency of this inhibition was found to be dependent on the nature of the substituent on the piperidine (B6355638) nitrogen. For instance, a diphenylacetyl derivative showed IC50 values of 3.44 µM and 0.37 µM for type 1 and type 2 isozymes in rats, respectively. nih.gov A dicyclohexylacetyl derivative demonstrated even stronger inhibition of the type 2 enzyme, with an IC50 of 60 nM in humans. nih.gov

Furthermore, compounds with a related benzoylpiperidine structure have been investigated as inhibitors of Tyrosinase , a key enzyme in melanin biosynthesis. A study of benzoyl and cinnamoyl piperazine (B1678402)/piperidine amides identified compounds with notable inhibitory potency. nih.govresearchgate.net For example, the most potent compound in the monophenolase assay exhibited a pIC50 of 4.99, indicating a strong interaction with the enzyme. nih.govresearchgate.net

Table 1: Enzyme Inhibition by Derivatives of this compound

| Enzyme Target | Derivative Class | Key Findings | IC50 / pIC50 Values |

|---|---|---|---|

| Monoacylglycerol Lipase (MAGL) | Benzylpiperidine derivatives | Potent, reversible, and selective inhibition. | Not specified in abstract. |

| Steroid 5α-reductase (Type 1, rat) | N-(diphenylacetyl)piperidine derivative | Moderate inhibition. | 3.44 µM |

| Steroid 5α-reductase (Type 2, rat) | N-(diphenylacetyl)piperidine derivative | Potent inhibition. | 0.37 µM |

| Steroid 5α-reductase (Type 2, human) | N-(dicyclohexylacetyl)piperidine derivative | Strong inhibition. | 60 nM |

| Tyrosinase (monophenolase assay) | Benzoylpiperidine amides | Potent inhibition. | pIC50 = 4.99 |

The benzoylpiperidine framework is a recognized privileged structure in medicinal chemistry, particularly for its interaction with neurotransmitter receptors. nih.gov The benzoyl group and the piperidine ring can engage in specific binding interactions, modulating receptor activity.

Derivatives of this compound have shown significant activity at serotonin (5-HT) and dopamine (D) receptors . The 4-(p-fluorobenzoyl)piperidine fragment is considered crucial for the anchorage or orientation of ligands at the 5-HT2A receptor. nih.gov For example, one derivative with this moiety was identified as a potent and selective 5-HT2A ligand with an IC50 value of 1.1 nM. nih.gov Another compound acted as a mixed ligand for 5-HT2A and D2 receptors, with IC50 values of 6.0 nM and 12 nM, respectively. nih.gov

In addition to serotonin and dopamine receptors, analogs of this structure have been developed as antagonists for the histamine (B1213489) H3 receptor . A structure-activity relationship study led to the identification of 4-benzimidazolyl-piperidinylcarbonyl-piperidine derivatives with high affinity, exhibiting Ki values of less than or equal to 0.5 nM. nih.gov

The enzymatic and receptor interactions of this compound derivatives translate into the modulation of broader biochemical pathways.

By inhibiting MAGL, these compounds directly interfere with the endocannabinoid signaling pathway . MAGL is the primary enzyme for degrading 2-arachidonoylglycerol (2-AG), an endogenous cannabinoid that activates cannabinoid receptors. Inhibition of MAGL leads to an accumulation of 2-AG, which can enhance cannabinoid receptor signaling. This pathway is critical in regulating pain, inflammation, and neurotransmission. nih.govnih.gov

The inhibition of steroid 5α-reductase indicates an interaction with steroid metabolism pathways . This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). By blocking this conversion, derivatives of this compound can modulate androgen-dependent processes, which is relevant for conditions like benign prostatic hyperplasia. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of compounds based on the this compound scaffold is highly dependent on the chemical nature of the substituents on both the benzoyl group and the piperidine ring. SAR studies are crucial for optimizing the potency and selectivity of these molecules.

Modifications to the benzoyl moiety have been shown to significantly impact the biological activity of this class of compounds. The presence and position of substituents on the phenyl ring can alter the electronic properties and steric bulk of the molecule, thereby influencing its interaction with target proteins.

For instance, in the context of serotonin and dopamine receptor ligands, a fluorine atom at the para-position of the benzoyl ring is a common feature in potent compounds. The 4-(p-fluorobenzoyl)piperidine fragment is a key pharmacophore for high affinity at the 5-HT2A receptor. nih.gov This substitution likely enhances binding through favorable electronic interactions or by occupying a specific hydrophobic pocket within the receptor's binding site.

In the development of tyrosinase inhibitors, the nature of the benzoyl group is also critical. Molecular docking studies have suggested that the benzyl substituent of potent analogs engages in important interactions within the enzyme's active site, which may account for their higher potency. nih.govresearchgate.net

Table 2: Influence of Benzoyl Group on Receptor Affinity

| Compound/Derivative | Receptor Target | Key Benzoyl Feature | Affinity (IC50) |

|---|---|---|---|

| Derivative 31 | 5-HT2A | p-fluorobenzoyl | 1.1 nM |

| Derivative 32 | 5-HT2A | p-fluorobenzoyl | 6.0 nM |

| Derivative 32 | D2 | p-fluorobenzoyl | 12 nM |

Substitutions on the piperidine ring, particularly at the nitrogen atom, have a profound effect on the target affinity and selectivity of these compounds.

In the case of steroid 5α-reductase inhibitors, the N-substituent on the piperidine ring is a key determinant of inhibitory potency. A wide range of substituents, from simple alkyl and benzyl groups to more complex acyl moieties, have been explored. nih.gov For example, bulky substituents like diphenylacetyl and dicyclohexylacetyl at the nitrogen atom led to potent inhibition of the 5α-reductase isozymes, with IC50 values in the micromolar to nanomolar range. nih.gov

Similarly, for histamine H3 antagonists, optimization of the piperidine portion of the molecule was crucial in achieving high-affinity ligands. The replacement of a piperazine ring with a 4-benzimidazolyl-piperidine moiety resulted in compounds with significantly improved potency. nih.gov This highlights the importance of the piperidine ring in orienting the molecule within the receptor binding pocket and establishing key interactions.

Conformationally Constrained Analogues and Their Pharmacological Implications

In medicinal chemistry, the strategy of creating conformationally constrained analogues involves modifying a flexible molecule to limit the number of shapes (conformations) it can adopt. This is typically achieved by introducing rings or other rigid structural features. The primary goal is to lock the molecule into its "active" conformation—the specific shape required to bind effectively to its biological target, such as a receptor or enzyme. By reducing conformational flexibility, it is possible to enhance a compound's potency, improve its selectivity for the intended target over others, and increase its metabolic stability, which can lead to a better pharmacological profile.

For a molecule like this compound, which possesses several rotatable bonds, conformational restriction could be a valuable strategy to explore its structure-activity relationship (SAR). For instance, introducing rigidity into the piperidine ring or the link between the phenyl and piperidine moieties could lead to analogues with significantly altered pharmacological properties. While specific studies on conformationally constrained analogues of this compound are not extensively detailed in the provided literature, the principles can be illustrated by research on similar structures. For example, studies on various piperidine derivatives have shown that such modifications can drastically impact biological activity. In the development of ligands for dopamine receptors, novel conformationally restricted N-arylpiperazine derivatives were designed as analogues of flexible drugs like aripiprazole and cariprazine mdpi.com. These modifications led to compounds with high affinity and distinct efficacy profiles, demonstrating that conformational restriction can fine-tune the interaction with the biological target mdpi.com.

The pharmacological implications of such modifications are significant. An increase in binding affinity often translates to higher potency, meaning a lower dose of the drug is required to achieve the desired effect. Enhanced selectivity can reduce the risk of off-target effects and associated toxicities. Furthermore, a more rigid molecule is often less susceptible to metabolic breakdown, which can improve its bioavailability and duration of action. In one study, conformationally restricted analogues of a muscarinic agent were synthesized, which resulted in a shift from agonist to antagonist activity, highlighting how conformational changes can fundamentally alter the pharmacological response nih.gov. Therefore, applying this design principle to this compound could yield novel compounds with optimized therapeutic potential.

Bioisosteric Modifications and Their Effects on Activity and Selectivity

Bioisosteric modification is a cornerstone of drug design, involving the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of producing a compound with improved biological properties researchgate.net. The carboxylic acid group of this compound is a prime candidate for such modification. While the carboxylic acid is often crucial for target binding, it can also lead to poor membrane permeability, rapid metabolism, and potential toxicity drughunter.com. Replacing it with a suitable bioisostere can mitigate these issues while preserving or enhancing the desired pharmacological activity drughunter.comufrj.br.

Common bioisosteres for carboxylic acids include tetrazoles, sulfonamides, and other acidic heterocycles drughunter.comnih.gov. These replacements can mimic the size, shape, and electronic properties of the carboxylic acid, allowing for similar interactions with the biological target, but they often possess different physicochemical properties that can improve the drug-like characteristics of the molecule drughunter.com.

Tetrazoles: The 5-substituted 1H-tetrazole ring is one of the most widely used non-classical bioisosteres for a carboxylic acid drughunter.com. It has a comparable acidity (pKa) to a carboxylic acid but is generally more lipophilic, which can enhance absorption drughunter.com. A classic example is the development of the angiotensin II receptor antagonist losartan, where replacing a carboxylic acid with a tetrazole ring resulted in a 10-fold increase in potency and significantly improved oral bioavailability drughunter.com. The improved potency was attributed to the tetrazole's geometry, which positioned the acidic proton for an optimal interaction with the receptor drughunter.com. Applying this modification to this compound could similarly enhance its potency and pharmacokinetic profile. Studies on other compounds have shown that tetrazole bioisosteres can boost selectivity for the intended target nih.govnih.gov.

Sulfonamides: Sulfonamides represent another important class of carboxylic acid bioisosteres. They are generally weaker acids than carboxylic acids and can offer advantages such as increased metabolic stability and improved membrane permeability drughunter.comnih.gov. The geometry of the sulfonamide group allows it to participate in hydrogen bonding in a manner similar to a carboxylate nih.gov. Acyl sulfonamides, in particular, have emerged as promising alternatives as their acidity is more comparable to that of carboxylic acids drughunter.comnih.gov. The success of bioisosteric replacements is highly dependent on the specific biological target and the molecular context drughunter.com. Therefore, replacing the carboxylic acid in this compound with a sulfonamide or acyl sulfonamide could lead to analogues with altered activity, selectivity, and improved drug-like properties.

The effects of these modifications on activity and selectivity are often profound. By altering the acidity, lipophilicity, and hydrogen bonding capacity of the molecule, bioisosteric replacement can fine-tune the interaction with the target protein. For instance, a study on Nurr1 agonists demonstrated that replacing a carboxylic acid with various bioisosteres had different impacts on activity and selectivity, with a tetrazole analogue emerging as a highly potent and selective agonist nih.govnih.gov. This highlights the power of bioisosteric replacement as a strategy to optimize lead compounds in drug discovery.

Below is a data table comparing the general properties of a carboxylic acid with its common bioisosteres.

| Functional Group | Typical pKa | Lipophilicity (Compared to COOH) | Key Features |

| Carboxylic Acid | 4–5 | Baseline | Strong acid, high polarity, potential for rapid metabolism. drughunter.comnih.gov |

| Tetrazole | 4.5–5 | Higher | Similar acidity to COOH, metabolically stable, can improve potency and bioavailability. drughunter.combohrium.com |

| Sulfonamide | 9–10 | Higher | Weaker acid, can improve metabolic stability and permeability. drughunter.comnih.gov |

| Acyl Sulfonamide | 4–5 | Higher | Acidity similar to COOH, combines features of sulfonamides and carboxylic acids. nih.gov |

| 5-Oxo-1,2,4-oxadiazole | 6–7 | Higher | Less acidic than COOH, can improve oral bioavailability. nih.gov |

Biological and Pharmacological Investigations

Therapeutic Potential of 1-Benzoylpiperidine-4-carboxylic Acid and Related Compounds

The unique structural framework of this compound and its analogs has positioned them as versatile scaffolds in medicinal chemistry. Researchers have explored their potential across various therapeutic areas, particularly focusing on neuroprotective effects and applications within the central nervous system (CNS). The core structure, featuring a piperidine (B6355638) ring, allows for diverse chemical modifications, leading to the development of derivatives with tailored pharmacological profiles. These investigations have revealed promising activities, including the inhibition of key enzymes in neurodegenerative diseases and the modulation of critical neurotransmitter systems.

Derivatives of 1-benzoylpiperidine and the closely related 1-benzylpiperidine have been a focal point of research into novel treatments for complex neurological disorders, most notably Alzheimer's disease. The therapeutic strategy often involves designing multi-target-directed ligands that can simultaneously address different aspects of the disease's pathology, such as cognitive decline and the formation of protein aggregates.

A significant approach in the symptomatic treatment of Alzheimer's disease is the inhibition of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)—which are responsible for the breakdown of the neurotransmitter acetylcholine. A decline in acetylcholine levels is a key factor in the cognitive deficits observed in patients. nih.gov

Numerous studies have synthesized and evaluated derivatives of 1-benzylpiperidine and 1-benzoylpiperidine for their ability to inhibit these enzymes. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were developed, with some compounds showing exceptionally potent anti-AChE activity. One of the most potent compounds, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, exhibited an IC₅₀ value of 0.56 nM, indicating very strong inhibition of AChE. frontiersin.org This particular compound was also highly selective, showing an affinity for AChE that was 18,000 times greater than for BuChE. frontiersin.org

In another study, novel ligands based on functionalized piperidines were synthesized. nih.gov While some 1-benzylpiperidine derivatives showed moderate inhibitory activity against AChE, with IC₅₀ values between 28 and 41 µM, another related compound stood out for its dual inhibition of both AChE and BuChE. nih.gov Furthermore, a series of N-benzylpiperidine carboxamide derivatives were designed, leading to compounds with IC₅₀ values against AChE in the low micromolar range, such as 0.41 µM for the most active analogue. nih.gov

These findings highlight that the 1-benzylpiperidine and 1-benzoylpiperidine scaffold is a promising starting point for developing potent and selective cholinesterase inhibitors.

Table 1: Cholinesterase Inhibitory Activity of Selected Piperidine Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Derivative Example | Target Enzyme | IC₅₀ (µM) | Selectivity |

|---|---|---|---|---|

| N-benzylpiperidine carboxamide | 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | AChE | 0.41 | - |

| N-benzylpiperidine carboxamide | 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide | AChE | 5.94 | - |

| Functionalized 1-benzylpiperidine | (1-Benzylpiperidin-4-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone | AChE | 28-41 | Low for BuChE |

| 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | AChE | 0.00056 | 18,000-fold for AChE over BuChE |

| N-benzylpiperidine derivative | 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione | BuChE | 0.72 | - |

The primary function of cholinesterase inhibitors is to increase the concentration of acetylcholine in the brain. nih.gov By blocking the AChE enzyme, these inhibitors prevent the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission, which is crucial for memory and cognitive processes. nih.govresearchgate.net

Research has demonstrated that potent AChE inhibitors derived from the 1-benzylpiperidine scaffold can effectively increase acetylcholine levels in vivo. For example, the highly potent inhibitor 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride was shown to produce a marked and significant increase in acetylcholine content in the cerebral cortex and hippocampus of rats. frontiersin.org This direct evidence confirms that the cholinesterase inhibitory activity observed in vitro translates to a tangible neurochemical effect in the brain, supporting the therapeutic rationale for using these compounds to address the cholinergic deficit in Alzheimer's disease.

A pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into extracellular plaques in the brain. nih.gov This process is considered a key driver of neurotoxicity. Consequently, inhibiting Aβ aggregation is a major therapeutic goal. The development of multi-target-directed ligands that can simultaneously inhibit cholinesterases and prevent Aβ aggregation is a highly promising strategy. nih.gov

In this context, researchers have successfully designed N-benzylpiperidine derivatives with dual functionality. A study focused on combining the N-benzylpiperidine moiety with phthalimide or indole moieties yielded compounds with both micromolar activities against cholinesterases and the ability to inhibit the aggregation of β-amyloid. nih.gov One of the most promising compounds, 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione, demonstrated a 72.5% inhibition of β-amyloid aggregation when tested at a concentration of 10 μM, in addition to its potent BuChE inhibitory activity. nih.gov This demonstrates that the 1-benzylpiperidine scaffold can be effectively modified to create dual-action agents that target both the symptomatic (cholinergic deficit) and pathological (amyloid aggregation) aspects of Alzheimer's disease.

Table 2: Amyloid-Beta Aggregation Inhibition by a Selected N-benzylpiperidine Derivative This table is interactive. You can sort and filter the data.

| Compound | Concentration (µM) | Aβ Aggregation Inhibition (%) |

|---|---|---|

| 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione | 10 | 72.5 |

The aggregation of the protein alpha-synuclein is a defining pathological feature of Parkinson's disease and other neurodegenerative disorders known as synucleinopathies. Preventing this aggregation process is a key therapeutic strategy currently under investigation. However, based on available scientific literature, there are currently no published research findings that specifically investigate the role of this compound or its direct derivatives in the inhibition of alpha-synuclein aggregation.

Dopamine receptors, particularly the D2 and D3 subtypes (D2R, D3R), are important targets for treating neuropsychiatric and substance abuse disorders. A significant challenge in developing drugs for these targets is achieving selectivity for D3R over the highly homologous D2R, as this can help to minimize side effects. nih.gov

The piperidine scaffold has been utilized in the design of selective D3R ligands. In one study, 1-benzylpiperidine-4-carboxylic acid was used as a starting material to synthesize a series of acylaminobutylpiperazine analogues. nih.gov These compounds were evaluated for their binding affinities at D3 and D2 receptors. The research showed that while some piperidine-4-carboxamide analogues had only moderate affinity, strategic modifications could lead to high affinity and selectivity. For example, replacing the piperidine ring with a cyclohexane ring in one analogue resulted in a compound with single-digit nanomolar affinity for D3R and over 150-fold selectivity for D3R over D2R. nih.gov This highlights the utility of the core structure in developing highly selective dopamine receptor ligands.

Table 3: Dopamine Receptor Binding Affinities of Selected Piperazine (B1678402) Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Target Receptor | Binding Affinity (Kᵢ, nM) | D2R/D3R Selectivity Ratio |

|---|---|---|---|

| Phenylpiperazine Analogues | D3R | <10 | 5.4 - 56 |

| Cyclohexanecarboxamide Analogue | D3R | Single-digit nM | >150 |

Anti-inflammatory Effects

While direct studies on the anti-inflammatory properties of this compound are not extensively documented in publicly available research, investigations into structurally related compounds suggest potential in this area. For instance, the compound 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride, a piperidine derivative, has demonstrated notable anti-inflammatory activity in both acute and chronic inflammation models. In a study utilizing the carrageenan-induced paw edema test in rats, this derivative exhibited a significant reduction in inflammation. Furthermore, in the cotton pellet granuloma test, a model for chronic inflammation, the compound also showed considerable antiproliferative effects. These findings suggest that the benzoylpiperidine scaffold may contribute to anti-inflammatory responses, warranting further investigation into the specific effects of this compound. The piperidine derivative compounds, in general, have been noted for their various pharmacological actions, including anti-inflammatory properties ijnrd.org.

Monoamine Oxidase (MAO) Inhibition (MAO-A, MAO-B)

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of monoamine neurotransmitters and are significant targets in the treatment of neurological disorders. Research into piperidine-containing compounds has revealed their potential as MAO inhibitors. Specifically, a series of pyridazinobenzylpiperidine derivatives have been synthesized and evaluated for their ability to inhibit both MAO-A and MAO-B.

In these studies, many of the synthesized compounds displayed a higher inhibitory activity against MAO-B than MAO-A. For example, one of the most potent compounds in a series exhibited a half-maximal inhibitory concentration (IC50) value of 0.203 μM for MAO-B, while its IC50 value for MAO-A was 3.857 μM, indicating significant selectivity for MAO-B. Kinetic studies of the most promising derivatives revealed a competitive and reversible type of inhibition. The ability of these compounds to penetrate the blood-brain barrier was also demonstrated, a critical factor for drugs targeting the central nervous system. These findings highlight the potential of the piperidine scaffold in the design of selective MAO-B inhibitors.

Matrix Metalloproteinase (MMP) Modulation

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various pathological conditions, including arthritis, cancer, and cardiovascular diseases. A novel series of carboxylic acids containing a substituted piperidine moiety has been synthesized and evaluated for their inhibitory effects on selected MMPs.

These compounds were found to be potent inhibitors of several MMPs, including MMP-2, MMP-3, MMP-8, MMP-9, and MMP-13, with potencies in the low nanomolar range. Notably, these inhibitors demonstrated selectivity, sparing MMP-1 and MMP-7. The design of these inhibitors often incorporates a zinc-binding group, with carboxylic acids being one such functional group that can interact with the active site of the enzyme. The exploration of piperidine-based carboxylic acids as MMP inhibitors represents a promising avenue for the development of novel therapeutic agents for MMP-driven diseases.

Antimicrobial Activity of Derivatives

The emergence of antibiotic resistance has necessitated the search for new antimicrobial agents. Derivatives of this compound have been a focus of such research, with numerous studies demonstrating their potential antibacterial and antifungal activities.

Various synthesized piperidine derivatives have shown inhibitory activity against a range of pathogenic microorganisms. For instance, certain novel piperidine derivatives have been evaluated against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Candida albicans and Aspergillus niger. In some studies, the synthesized compounds exhibited significant antimicrobial activity when compared to standard antibiotics. The mechanism of action can vary depending on the specific modifications to the piperidine scaffold. The broad-spectrum potential of these derivatives makes them an interesting area for further development in the fight against infectious diseases.

Anticancer Properties

The piperidine scaffold is present in numerous anticancer agents, and derivatives of this compound have been investigated for their potential as antiproliferative agents. Research has shown that certain benzoylpiperidine derivatives exhibit promising activity against various cancer cell lines.

Specifically, these compounds have demonstrated antiproliferative effects against breast and ovarian cancer cells. Modifications to the benzoyl part of the molecule have been shown to significantly impact the potency of these inhibitors. The general class of piperidine and its derivatives has been reported to possess several pharmacological abilities, including anticancer activity, by activating various molecular pathways that can lead to the apoptosis of cancer cells ijnrd.org.

Table 1: Anticancer Activity of Benzoylpiperidine Derivatives

| Compound | Targeted Cancer Cell Lines | IC50 (µM) |

|---|---|---|

| Benzoylpiperidine Derivative 1 | MDA-MB-231 (Breast) | 19.9 |

| Benzoylpiperidine Derivative 2 | COV318 (Ovarian) | 75.3 |

| Benzoylpiperidine Derivative 3 | OVCAR-3 (Ovarian) | 7.9 |

Antithrombotic and Antiarrhythmic Properties

While direct evidence for the antithrombotic and antiarrhythmic properties of this compound is limited, the broader class of piperidine derivatives has shown significant promise in these areas.

In the context of antithrombotic activity, a series of fluorinated benzyloxyphenyl piperidine-4-carboxamides have been synthesized and found to act as dual-function inhibitors of both factor Xa and platelet aggregation nih.gov. Certain derivatives proved to be potent and selective inhibitors of Factor Xa, a critical enzyme in the coagulation cascade, with K(i) values in the nanomolar range nih.gov. These compounds also demonstrated antiplatelet activity, making them promising candidates for the development of new antithrombotic drugs nih.gov.

Regarding antiarrhythmic properties, studies on fluorinated ethynylpiperidine derivatives have demonstrated their potential. In animal models, certain derivatives have shown a pronounced preventive antiarrhythmic effect against aconitine-induced arrhythmias nih.govnih.gov. The unique chemical structure of piperidine allows it to be a versatile scaffold for creating new substances with potential antiarrhythmic effects nih.govnih.gov.

Antitubercular and Antiparasitic Properties

The development of new treatments for infectious diseases like tuberculosis and parasitic infections is a global health priority. Piperidine derivatives have been explored as a source of new therapeutic agents in these areas.

A number of piperidine derivatives have been investigated for their antitubercular activity against Mycobacterium tuberculosis. For instance, a structure-activity relationship study of piperidine derivatives identified novel inhibitors with potent activity against both the MenA enzyme and the M. tuberculosis bacterium, with IC50 values in the micromolar range nih.gov. These inhibitors represent a promising new strategy for combating tuberculosis nih.gov.

In the realm of antiparasitic research, piperidine derivatives have shown activity against various parasites. For example, some 1,4-disubstituted piperidine derivatives have exhibited antimalarial activity in the nanomolar range against strains of Plasmodium falciparum nih.gov. Additionally, substituted piperidines are being investigated for their activity against other parasites, with some patents highlighting their potential in treating parasitic diseases caused by apicomplexan parasites like those responsible for malaria and toxoplasmosis google.com. The exploration of 4-azaindole-2-piperidine derivatives has also been undertaken to find agents against Trypanosoma cruzi, the parasite that causes Chagas disease usp.br.

Antidiabetic Properties

While direct studies on the antidiabetic properties of this compound are not extensively detailed in the available research, the broader class of piperidine derivatives has been the subject of significant investigation for potential therapeutic applications in diabetes management. The structural motif of piperidine is present in established antidiabetic drugs, such as the dipeptidyl peptidase-4 (DPP-4) inhibitor, alogliptin nih.gov. Research into novel piperidine derivatives has revealed promising activity against key enzymes implicated in glucose metabolism.

Derivatives of piperidine have been shown to exhibit inhibitory effects on α-amylase, an enzyme responsible for the breakdown of complex carbohydrates into simple sugars. For instance, certain piperidine-substituted chalcones have demonstrated potent α-amylase inhibitory activity, with some compounds showing higher efficacy than the standard drug, acarbose nih.gov. One novel piperidine derivative, 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine, exhibited an inhibitory activity of 97.30% against the α-amylase enzyme in vitro, significantly higher than the 61.66% inhibition shown by acarbose in the same study nih.gov.

Furthermore, research into benzoylpiperidine analogues has identified potent inhibitors of stearoyl-CoA desaturase-1 (SCD-1), an enzyme linked to metabolic disorders. One such compound, 6-[4-(2-methylbenzoyl)piperidin-1-yl]pyridazine-3-carboxylic acid (2-hydroxy-2-pyridin-3-ylethyl)amide, demonstrated strong inhibitory activity against SCD-1 and was found to lower plasma triglyceride levels in Zucker fatty rats, suggesting a potential hypoglycemic effect nih.gov. These findings indicate that the benzoylpiperidine scaffold, central to this compound, is a viable framework for developing agents with potential antidiabetic applications.

Table 1: Antidiabetic Activity of Selected Piperidine Derivatives

| Compound Class | Target | Key Findings | Reference |

|---|---|---|---|

| Piperidine-substituted chalcones | α-amylase | Showed higher in vitro inhibitory activity (IC50 = 9.86 ± 0.03 μM) compared to acarbose (IC50 = 13.98 ± 0.11 μM). | nih.gov |

| Alogliptin (piperidine moiety) | DPP-4 | Potent (IC50 < 10 nM) and highly selective inhibitor of DPP-4, leading to improved glucose tolerance. | nih.gov |

| Benzoylpiperidine analogs | Stearoyl-CoA desaturase-1 (SCD-1) | A derivative showed strong inhibition of human and murine SCD-1 and demonstrated plasma triglyceride-lowering effects in rats. | nih.gov |

Application as Biochemical Probes

This compound and its derivatives serve as valuable tools in biochemical research, particularly for investigating enzyme functions and metabolic pathways scbt.com.

The unique structure of this compound, featuring both a benzoyl group and a carboxylic acid moiety, allows it to interact with various biological targets . It has been identified as a reversible and competitive inhibitor of monoacylglycerol lipase (B570770) (MAGL), an important enzyme in the endocannabinoid system responsible for breaking down the endocannabinoid 2-arachidonoylglycerol . The selectivity of its derivatives for MAGL over other enzymes in this system makes it a useful probe for studying the roles of MAGL in pain and inflammation pathways .

The N-benzoylpiperidine scaffold is also a key component in the design of inhibitors for other enzymes. The benzylpiperidine fragment, which is structurally related, is a well-known pharmacophoric element in numerous acetylcholinesterase (AChE) inhibitors, such as donepezil researchgate.netencyclopedia.pub. Docking studies of N-benzylpiperidine and N-benzoylpiperidine derivatives have revealed specific interactions, such as π-π stacking, with key amino acid residues like Trp286 and Tyr341 within the active site of AChE nih.gov. These interactions are crucial for the stability of the ligand-enzyme complex, and the study of these compounds provides insight into the binding mechanisms of cholinesterases researchgate.netnih.gov.

By selectively inhibiting specific enzymes, this compound and related compounds can be used to probe and elucidate complex biochemical pathways. As an inhibitor of MAGL, it can be employed to study the downstream effects of elevated 2-arachidonoylglycerol levels, helping to unravel the intricate signaling pathways of the endocannabinoid system .

Similarly, derivatives designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are instrumental in studying the regulation of acetylcholine metabolism in the brain researchgate.net. The development of dual inhibitors allows researchers to investigate the compensatory roles these enzymes play in neurodegenerative conditions, providing a deeper understanding of disease progression researchgate.net. The ability of the benzoylpiperidine structure to interact with specific molecular targets allows it to modulate their activity and influence various biochemical pathways, making it a valuable research tool .

Metabolic Pathways and Biotransformation Studies

The metabolism of piperidine-containing compounds is a critical area of study in pharmacology and toxicology, as biotransformation can significantly impact a compound's efficacy and clearance.

Piperidine-containing therapeutic agents are extensively metabolized in the body, primarily by cytochrome P450 (CYP) enzymes nih.govacs.org. For many drugs that feature a piperidine moiety, N-dealkylation is a predominant metabolic pathway nih.govacs.org. This reaction involves the removal of an alkyl or benzyl group attached to the piperidine nitrogen. Studies on various 4-aminopiperidine drugs have identified CYP3A4 as the major isoform responsible for catalyzing their N-dealkylation nih.govacs.org.

Other potential metabolic transformations for the piperidine ring include ring α-oxidation to form lactams, N-oxidation, and ring-opening reactions acs.org. The specific metabolic fate can be influenced by the substituents on the piperidine ring. For example, the introduction of alkyl groups can sometimes impede oxidation and improve metabolic stability researchgate.net.

Table 2: Common Metabolic Reactions for Piperidine-Containing Compounds

| Metabolic Pathway | Primary Enzyme System | Description | Reference |

|---|---|---|---|

| N-Dealkylation | Cytochrome P450 (esp. CYP3A4) | Removal of an N-substituent (e.g., benzyl group). A major route for many piperidine drugs. | nih.govacs.org |

| Ring α-Oxidation | Cytochrome P450 | Oxidation of the carbon atom adjacent to the nitrogen, often leading to lactam formation. | acs.org |

| N-Oxidation | Cytochrome P450, Flavin-containing monooxygenase (FMO) | Direct oxidation of the piperidine nitrogen atom. | acs.org |

For compounds structurally similar to this compound, the primary metabolic processes would likely involve modifications to the benzoyl and piperidine groups. Based on the established metabolic pathways for piperidine-containing drugs, the N-debenzoylation (a form of N-dealkylation) of this compound to yield piperidine-4-carboxylic acid is a plausible metabolic step. This reaction would be catalyzed by CYP enzymes nih.govacs.org.

Computational Chemistry and Molecular Modeling

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the interactions between a ligand, such as 1-Benzoylpiperidine-4-carboxylic acid, and its biological target. These simulations model the movement of atoms and molecules over time, providing a detailed view of the stability of the ligand-protein complex and the key interactions that govern binding.

While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, research on analogous structures provides a framework for understanding its likely behavior. For instance, MD simulations have been employed to study the interaction of benzoylpiperidine derivatives with various receptors. These studies typically reveal that the stability of the ligand-receptor complex is maintained by a network of hydrogen bonds and hydrophobic interactions. mdpi.commdpi.com

In a typical MD simulation of a benzoylpiperidine derivative, the ligand is docked into the active site of a target protein. The resulting complex is then subjected to simulation in a solvated environment that mimics physiological conditions. Analysis of the simulation trajectory can reveal:

Root Mean Square Deviation (RMSD): This metric is used to assess the stability of the protein and the ligand throughout the simulation. A stable RMSD suggests that the ligand remains securely bound in the active site.

Hydrogen Bond Analysis: This analysis identifies the formation and duration of hydrogen bonds between the ligand and specific amino acid residues of the target protein. For this compound, the carboxylic acid moiety and the benzoyl carbonyl group are potential hydrogen bond donors and acceptors.

Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy of the ligand-target complex, providing a quantitative measure of binding affinity.

| Simulation Parameter | Description | Illustrative Value/Observation |

|---|---|---|

| Simulation Time | Total duration of the molecular dynamics simulation. | 100 ns |

| Protein RMSD | Root Mean Square Deviation of the protein backbone atoms from the initial structure. | Stable at ~2.5 Å after 20 ns |

| Ligand RMSD | Root Mean Square Deviation of the ligand atoms relative to the protein's active site. | Stable at ~1.5 Å |

| Key H-Bond Interactions | Persistent hydrogen bonds observed between the ligand and protein residues. | Carbonyl oxygen with Arg120; Carboxylic acid with Ser245 |

Docking Studies to Predict Binding Affinities and Orientations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the binding mode and estimating the binding affinity of potential drug candidates.

Docking studies on derivatives of this compound have been instrumental in rationalizing their biological activities. For example, in studies involving structurally related piperidine (B6355638) derivatives, docking has revealed how modifications to the benzoyl or piperidine rings can influence binding to specific targets. nih.gov The binding affinity is typically reported as a docking score, with more negative values indicating a stronger interaction.

For this compound, a docking study would involve:

Preparation of the 3D structure of the ligand and the target protein.

Defining the binding site or active site on the protein.

Using a docking algorithm to generate and score various binding poses of the ligand within the active site.

The results of such a study would highlight the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding. The carboxylic acid group of this compound is expected to form significant hydrogen bonds with polar residues in the active site, while the benzoyl group can engage in hydrophobic and aromatic interactions.

| Compound Analogue | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Analogue A (para-hydroxybenzoyl) | -8.5 | Asp180, Lys65 | Hydrogen Bond |

| Analogue B (unsubstituted benzoyl) | -7.9 | Leu130, Val70 | Hydrophobic |

| Analogue C (para-chlorobenzoyl) | -8.2 | Phe178 | Pi-Pi Stacking |

Quantum Chemical Calculations of Electronic Properties